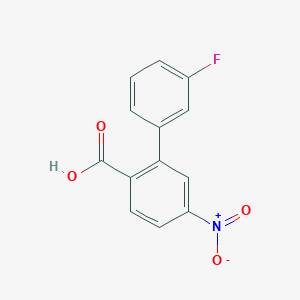
5-(3-Fluorophenyl)-2-fluorophenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluorophenyl)-2-fluorophenol, 95% (5-F-2-F-95) is a phenolic compound that has been used extensively in research and development for a variety of purposes. It is a fluorinated derivative of the naturally occurring phenolic compound, 2-fluorophenol, and has a wide range of applications in the laboratory. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-F-2-F-95.
Wissenschaftliche Forschungsanwendungen
5-(3-Fluorophenyl)-2-fluorophenol, 95% has been used in a variety of scientific research applications, including as a reagent in the synthesis of functionalized phenols, as a catalyst in the synthesis of heterocyclic compounds, and as a starting material for the synthesis of pharmaceuticals. It has also been used in the synthesis of dyes, optical brighteners, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(3-Fluorophenyl)-2-fluorophenol, 95% is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with other molecules in the environment, forming strong hydrogen bonds and other interactions. This interaction is thought to be responsible for the chemical and biological properties of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluorophenyl)-2-fluorophenol, 95% are not well understood. However, it has been shown to have antifungal, antibacterial, and anti-inflammatory properties. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-(3-Fluorophenyl)-2-fluorophenol, 95% in laboratory experiments is its low toxicity and low cost. Additionally, it is relatively stable and easy to handle. However, it can be difficult to synthesize and is not very soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
The future of 5-(3-Fluorophenyl)-2-fluorophenol, 95% looks promising, as it has a wide range of potential applications in research and development. These include its use in the synthesis of pharmaceuticals, in the development of new materials, and in the development of new methods of drug delivery. Additionally, its potential as an antifungal and antibacterial agent could be explored further. Finally, its ability to interact with other molecules in the environment could be further studied in order to better understand its mechanism of action.
Synthesemethoden
5-(3-Fluorophenyl)-2-fluorophenol, 95% can be synthesized via a variety of methods, including the Williamson ether synthesis, the Friedel-Crafts acylation reaction, and the Kolbe-Schmitt reaction. The Williamson ether synthesis involves the reaction of an alcohol and an alkyl halide, while the Friedel-Crafts acylation reaction involves the reaction of an aromatic ring with an acyl chloride. The Kolbe-Schmitt reaction involves the reaction of a carboxylic acid with an alkali metal hydroxide.
Eigenschaften
IUPAC Name |
2-fluoro-5-(3-fluorophenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVAMKTKDEXSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673375 |
Source


|
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1214331-38-0 |
Source


|
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














